N-(2,5-dichlorophenyl)-4-nitrobenzamide N-(2,5-dichlorophenyl)-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 7506-44-7
VCID: VC8368741
InChI: InChI=1S/C13H8Cl2N2O3/c14-9-3-6-11(15)12(7-9)16-13(18)8-1-4-10(5-2-8)17(19)20/h1-7H,(H,16,18)
SMILES: C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-]
Molecular Formula: C13H8Cl2N2O3
Molecular Weight: 311.12 g/mol

N-(2,5-dichlorophenyl)-4-nitrobenzamide

CAS No.: 7506-44-7

Cat. No.: VC8368741

Molecular Formula: C13H8Cl2N2O3

Molecular Weight: 311.12 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dichlorophenyl)-4-nitrobenzamide - 7506-44-7

Specification

CAS No. 7506-44-7
Molecular Formula C13H8Cl2N2O3
Molecular Weight 311.12 g/mol
IUPAC Name N-(2,5-dichlorophenyl)-4-nitrobenzamide
Standard InChI InChI=1S/C13H8Cl2N2O3/c14-9-3-6-11(15)12(7-9)16-13(18)8-1-4-10(5-2-8)17(19)20/h1-7H,(H,16,18)
Standard InChI Key LXEIRQMMULBISD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Properties

N-(2,5-Dichlorophenyl)-4-nitrobenzamide (molecular formula: C13H8Cl2N2O3\text{C}_{13}\text{H}_8\text{Cl}_2\text{N}_2\text{O}_3) consists of two aromatic systems: a nitro-substituted benzamide and a 2,5-dichlorophenyl group (Fig. 1). The nitro group at the para position of the benzamide ring introduces strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions. The dichlorophenyl moiety contributes to hydrophobic interactions and steric effects, which are critical in biological systems .

Physicochemical Properties

PropertyValue/DescriptionSource/Calculation
Molecular Weight311.12 g/molCalculated from formula
LogP (Partition Coefficient)~3.8–4.2 (estimated)Comparative analysis
Hydrogen Bond Donors1 (amide NH)Structural analysis
Hydrogen Bond Acceptors4 (amide O, nitro O)Structural analysis
Rotatable Bonds3Structural analysis

The estimated LogP value suggests moderate lipophilicity, aligning with analogs such as N-(2,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide (LogP = 4.06) . The polar surface area (≈81 Ų) indicates potential membrane permeability challenges, a common trait in benzamide derivatives .

Synthesis and Optimization

Synthetic Routes

The compound can be synthesized via a two-step protocol:

  • Nitration of Benzamide Precursors:
    A method analogous to the synthesis of 2,5-dichloronitrobenzene employs mixed acid (HNO₃/H₂SO₄) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. This approach reduces acid concentration requirements and improves yield (up to 99% purity reported for related compounds) .

  • Amide Coupling:
    Reacting 4-nitrobenzoyl chloride with 2,5-dichloroaniline in dichloromethane or chloroform, catalyzed by triethylamine or pyridine, forms the target amide. Purification via recrystallization or column chromatography yields the final product.

Industrial-Scale Considerations

Batch reactors with temperature-controlled environments (20–40°C) and continuous pH monitoring are recommended for large-scale production. Optimized stoichiometric ratios (1:1.05 amine-to-acyl chloride) minimize side products like unreacted aniline or hydrolyzed acyl chloride.

Biological Activity and Mechanisms

Antimicrobial and Anticancer Prospects

Nitrobenzamides with chloro substituents have demonstrated broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC = 8–32 µg/mL). Molecular dynamics simulations further suggest that the nitro group disrupts bacterial cell wall synthesis via electrostatic interactions . Preliminary in silico studies indicate apoptosis-inducing effects in cancer cell lines, though experimental validation is pending.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and glucokinase activators. Its nitro group is amenable to reduction, forming amino derivatives for further functionalization .

Material Science

Nitrobenzamides are explored as ligands in coordination polymers for catalytic applications. The dichlorophenyl group enhances thermal stability (decomposition temperature > 250°C) .

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